molecular formula C12H17NO2 B14514081 2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide CAS No. 62790-23-2

2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide

Katalognummer: B14514081
CAS-Nummer: 62790-23-2
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: DPXGJDMEPJGGLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide is an organic compound with a complex structure that includes a methoxy group, an isopropyl group, and an acetamide group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxy-5-(propan-2-yl)benzaldehyde.

    Formation of Acetamide: The benzaldehyde is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form the acetamide derivative.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors may also be used to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-[3-Hydroxy-5-(propan-2-yl)phenyl]acetamide.

    Reduction: Formation of 2-[3-Methoxy-5-(propan-2-yl)phenyl]ethylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[3-Methoxyphenyl]acetamide: Lacks the isopropyl group, leading to different chemical and biological properties.

    2-[3-Isopropylphenyl]acetamide:

    2-[3-Methoxy-5-methylphenyl]acetamide: Contains a methyl group instead of an isopropyl group, altering its steric and electronic properties.

Uniqueness

2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the methoxy and isopropyl groups on the phenyl ring distinguishes it from other similar compounds and may enhance its effectiveness in certain applications.

Eigenschaften

CAS-Nummer

62790-23-2

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

2-(3-methoxy-5-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C12H17NO2/c1-8(2)10-4-9(6-12(13)14)5-11(7-10)15-3/h4-5,7-8H,6H2,1-3H3,(H2,13,14)

InChI-Schlüssel

DPXGJDMEPJGGLC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=CC(=C1)CC(=O)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.